REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[CH:7][NH:6][C:5](=O)[C:4]=1[F:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:5]1[C:4]([F:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(NC=N1)=O)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The excess phosphoryl chloride was removed by distillation under reduced pressure
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Type
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ADDITION
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Details
|
the residue was poured into ice-water
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Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with methylene chloride (3×50 ml)
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Type
|
WASH
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Details
|
the combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting oil was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.81 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |